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Compound of Interest

Compound Name: 4-Isopropoxyaniline

Cat. No.: B1293747

Introduction

4-1sopropoxyaniline is an aromatic organic compound with the chemical formula CoH13NO.[1]
As an aryloxyaniline derivative, it serves as a valuable intermediate in the synthesis of
pharmaceuticals, dyes, and other functional materials.[1][2] A thorough understanding of its
molecular structure is paramount for its application in research and development. This guide
provides a detailed overview of the spectroscopic data for 4-isopropoxyaniline, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 4-isopropoxyaniline, both *H (proton) and
13C NMR spectra are crucial for structural confirmation.

1H NMR Data

The *H NMR spectrum of 4-isopropoxyaniline exhibits characteristic signals for the aromatic
protons, the methine proton of the isopropoxy group, the methyl protons, and the amine
protons. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-
disubstituted benzene ring.

Table 1: *H NMR Spectroscopic Data for 4-lsopropoxyaniline
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.75 Doublet 2H Ar-H (ortho to -O)
~6.65 Doublet 2H Ar-H (ortho to -NHz2)
~4.40 Septet 1H -OCH(CHs)2
~3.50 Broad Singlet 2H -NH:z
~1.25 Doublet 6H -OCH(CHs)2

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument
frequency. Data sourced from publicly available spectral databases.[3][4][5]

*C NMR Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule.

Table 2: 13C NMR Spectroscopic Data for 4-lsopropoxyaniline

Chemical Shift (6, ppm) Assighment
~150.0 Ar-C (C-O)

~140.0 Ar-C (C-N)

~117.0 Ar-CH (ortho to -N)
~116.0 Ar-CH (ortho to -O)
~70.0 -OCH(CHs)2

~225 -OCH(CH3)2

Note: Chemical shifts are approximate. Data sourced from publicly available spectral
databases.[4][5]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 4-isopropoxyaniline shows
characteristic absorption bands for the N-H bonds of the amine, C-H bonds (aromatic and
aliphatic), the C-O ether linkage, and C=C bonds of the aromatic ring.

Table 3: IR Spectroscopic Data for 4-Isopropoxyaniline

Functional Group

Frequency (cm™?) Intensity Assignment

3450 - 3300 Strong, Doublet N-H Stretch (primary amine)
3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

1620 - 1580 Medium-Strong N-H Bend (scissoring)

1510 Strong Aromatic C=C Stretch

1250 - 1200 Strong Aryl-O Stretch (ether)

820 Strong C-H Bend (para-disubstituted

ring)

Note: Frequencies are approximate. Data sourced from publicly available spectral databases.

[4][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules.[7][8] It provides information about the molecular weight and fragmentation
pattern of a compound. The electron ionization (EI) mass spectrum of 4-isopropoxyaniline
would show a molecular ion peak [M]* corresponding to its molecular weight (151.21 g/mol ).[4]

Table 4: Mass Spectrometry Data for 4-lsopropoxyaniline
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m/z (Mass-to-Charge

. Relative Intensity (%) Possible Fragment
Ratio)
151 High [M]* (Molecular lon)
109 High [M - CsHe]*
80 Medium [CeHeN]*

Note: Fragmentation patterns are predicted based on typical behavior. The most intense peak
(base peak) can vary. Data sourced from publicly available spectral databases.[2][4][9]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic
compound like 4-isopropoxyaniline.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh approximately 5-20 mg of the 4-isopropoxyaniline
sample for tH NMR (20-50 mg for 3C NMR).[10]

» Dissolution: Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean vial.[10] Ensure the sample is fully dissolved; gentle
vortexing or sonication can be used.[10]

o Transfer: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR
tube to a height of 4-5 cm.[10]

¢ Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free tissue. Place the
tube into a spinner turbine, adjusting its position with a depth gauge.

o Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock
onto the solvent's deuterium signal, shim the magnetic field to improve homogeneity, and
acquire the spectrum.

IR Spectroscopy (FTIR-ATR) Protocol

Attenuated Total Reflection (ATR) is a common technique for solid samples.[11]
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Background Scan: With the ATR crystal clean, perform a background scan to capture the
spectrum of the ambient environment (e.g., air), which will be subtracted from the sample
spectrum.[11]

Sample Application: Place a small amount of the solid 4-isopropoxyaniline sample directly
onto the ATR crystal surface.

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the
crystal.[11]

Data Acquisition: Initiate the sample scan. The instrument directs an IR beam through the
crystal, where it interacts with the sample at the surface.[11] The resulting spectrum of
absorbance or transmittance versus wavenumber is recorded.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.

Mass Spectrometry (GC-MS with EI) Protocol

Sample Preparation: Prepare a dilute solution of 4-isopropoxyaniline in a volatile organic
solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 pg/mL.[12]

lonization: In the electron impact (El) source, the sample molecules are bombarded with
high-energy electrons. This knocks an electron off the molecule to form a positively charged
molecular ion ([M]*).[13][14]

Fragmentation: Excess energy from the electron impact causes the molecular ion to break
apart into smaller, charged fragments.[13][14]

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[14]

Detection: A detector measures the abundance of ions at each m/z value, generating the
mass spectrum.[14]

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-

isopropoxyaniline.
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Workflow for the spectroscopic analysis of 4-isopropoxyaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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